4-amino-6-chlorocinnoline-3-carboxylic acid

Overview

Description

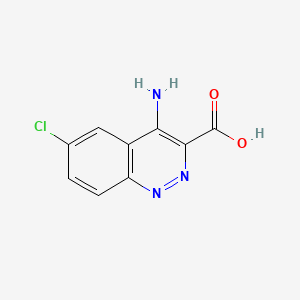

4-Amino-6-chlorocinnoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN₃O₂. It is primarily used in research settings and is known for its potential applications in various scientific fields. The compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a cinnoline ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-chlorocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, the nitro group can be reduced to an amino group, followed by cyclization to form the cinnoline ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to enhance efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chlorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that 4-amino-6-chlorocinnoline-3-carboxylic acid exhibits significant antimicrobial properties. Its derivatives have been synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents. For instance, a study highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus, indicating its potential for developing new antibiotics .

2. Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro. In particular, research focused on its mechanism of action revealed that it induces apoptosis in human cancer cell lines by activating specific signaling pathways .

3. Enzyme Inhibition

The compound has also been explored as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as a potent inhibitor of protein kinase CK2, which plays a crucial role in cell growth and survival . This inhibition could lead to therapeutic strategies for diseases characterized by aberrant kinase activity.

Agricultural Applications

1. Pesticide Development

this compound has been evaluated for its potential use in agricultural pesticides. Studies indicate that it can effectively control various pests while exhibiting low toxicity to non-target organisms . Its structure allows for modifications that enhance its efficacy and environmental safety.

2. Herbicide Formulation

Research has also focused on formulating herbicides based on this compound. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops .

Material Science Applications

1. Dye Production

The compound serves as a versatile scaffold for synthesizing various dyes used in textiles and other materials. Its chemical properties allow for modifications that yield dyes with desirable characteristics such as brightness and stability .

2. Photovoltaic Materials

Recent studies have explored the incorporation of this compound into organic photovoltaic materials. Its electronic properties contribute to improved efficiency in converting solar energy into electricity .

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-6-chlorocinnoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

4-Aminoquinoline: Known for its antimalarial properties.

6-Chlorocinnoline: Shares the cinnoline ring structure but lacks the amino and carboxylic acid groups.

Uniqueness: 4-Amino-6-chlorocinnoline-3-carboxylic acid is unique due to the combination of functional groups attached to the cinnoline ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Amino-6-chlorocinnoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews various studies that investigate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 216.62 g/mol

This compound features a chlorinated aromatic ring, an amino group, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including cytotoxicity against cancer cells, antimicrobial properties, and potential central nervous system (CNS) effects.

Cytotoxicity

One of the primary areas of study involves the compound's cytotoxic effects on leukemia cells. In a study evaluating derivatives of SGI-1027, it was found that compounds similar to this compound exhibited significant cytotoxicity against KG-1 leukemia cells with an effective concentration (EC50) in the micromolar range. The most potent derivative showed an EC50 value of 0.9 μM against human DNMT3A, indicating strong inhibition of this target enzyme involved in DNA methylation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Research involving various derivatives demonstrated that certain cinnoline derivatives possess significant antibacterial activity against several strains of bacteria. For instance, compounds derived from 4-amino-3-cinnolinecarboxylic acids were shown to inhibit bacterial growth effectively .

Central Nervous System Effects

Pharmacological tests have indicated that some derivatives exhibit CNS activity. A variety of synthesized amides from 4-amino-3-cinnolinecarboxylic acids showed notable effects on the central nervous system, suggesting potential applications in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Substituent Effects : The presence of different substituents on the aromatic ring significantly influences biological activity. For example, bicyclic substituents were found to be more favorable compared to tricyclic moieties.

- Functional Groups : The carboxylic acid and amino groups are essential for maintaining biological activity, as they participate in hydrogen bonding and ionic interactions with biological targets .

Case Studies

Several case studies highlight the biological activity of this compound:

- Leukemia Cell Lines : In vitro studies demonstrated that this compound could induce apoptosis in leukemia cell lines by inhibiting DNA methyltransferases.

- Antimicrobial Testing : A series of tests on synthesized derivatives showed varying degrees of antibacterial activity against E. coli and Staphylococcus aureus, with some compounds exhibiting inhibition zones exceeding 13 mm .

- CNS Activity : A study reported significant CNS effects from specific amides derived from 4-amino-3-cinnolinecarboxylic acids, suggesting potential for treating neurological disorders .

Properties

IUPAC Name |

4-amino-6-chlorocinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAGWNOVFLFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167132 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-chloro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161373-46-2 | |

| Record name | 4-Amino-6-chloro-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-chloro-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-chloro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.